molecular formula C20H21N3O5 B2505454 N-(3,4-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide CAS No. 901267-20-7

N-(3,4-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B2505454
CAS No.: 901267-20-7
M. Wt: 383.404
InChI Key: WPBUATAUDOISKM-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound featuring a 1,2,4-oxadiazole core linked to a propanamide moiety. The oxadiazole ring is substituted with a 4-methoxyphenyl group at position 3, while the propanamide side chain terminates in a 3,4-dimethoxyphenylamine group. This structure combines electron-rich aromatic systems (methoxy substituents) with a heterocyclic scaffold, making it a candidate for pharmaceutical research, particularly in targeting receptors or enzymes influenced by hydrophobic and hydrogen-bonding interactions.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-25-15-7-4-13(5-8-15)20-22-19(28-23-20)11-10-18(24)21-14-6-9-16(26-2)17(12-14)27-3/h4-9,12H,10-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBUATAUDOISKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antifungal properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C19H20N4O4
Molecular Weight 364.39 g/mol
LogP 2.3871
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 2
Polar Surface Area 97.579 Ų

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. For instance:

  • A study demonstrated that similar oxadiazole compounds inhibited cancer cell proliferation with IC50 values ranging from 0.67 µM to 1.18 µM against multiple cancer types including prostate (PC-3), colon (HCT-116), and breast (MCF7) cancers .
  • The mechanism of action involves the inhibition of key signaling pathways such as EGFR and Src kinases .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell LineIC50 (µM)
N-(3,4-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)...PC-30.67
N-(3,4-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)...HCT-1160.80
N-(3,4-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)...MCF70.87

Antimicrobial and Antifungal Properties

In addition to its anticancer potential, this compound has shown promising antimicrobial and antifungal activities:

  • A related compound with similar structural characteristics was reported to exhibit antimicrobial effects against various bacterial strains and fungi.
  • The presence of methoxy groups in the structure enhances solubility and bioactivity, contributing to its effectiveness against microbial pathogens.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical settings:

  • Study on Anticancer Activity : A series of oxadiazole compounds were synthesized and tested for their cytotoxic effects on leukemia and solid tumor cell lines. The most potent derivatives showed significant growth inhibition compared to standard chemotherapeutics .
  • Antiviral Activity : Research indicated that oxadiazoles also possess antiviral properties against RNA viruses, suggesting a broader spectrum of biological activity beyond cancer treatment .

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C24H28N2O4
  • IUPAC Name : N-(3,4-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
  • Structure : The compound features a propanamide backbone with two aromatic moieties and an oxadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1,2,4-oxadiazole derivatives. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, it has shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and SK-MEL-2 (melanoma) with significant cytotoxic activity .

Case Study: In Vitro Evaluation

In vitro assays demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against these cell lines. Notably, derivatives with the oxadiazole moiety displayed enhanced selectivity and potency compared to their non-oxadiazole counterparts .

Enzyme Inhibition

The compound's structural characteristics suggest potential as an inhibitor of carbonic anhydrases (CAs), enzymes implicated in various physiological processes and diseases, including cancer. Studies have identified several 1,2,4-oxadiazole derivatives that selectively inhibit membrane-bound cancer-related CAs (hCA IX and XII) at nanomolar concentrations . This inhibition could be leveraged for therapeutic interventions in cancer treatment.

Antimicrobial Properties

The oxadiazole ring is also associated with antimicrobial activity. Research indicates that certain derivatives exhibit significant antibacterial effects against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism involves disrupting bacterial cell wall synthesis or function .

Case Study: Resistance Mechanism

A study reported that specific oxadiazole compounds demonstrated unique resistance mechanisms against MRSA without increasing resistance to other antibiotics like vancomycin or linezolid . This finding underscores the potential of this compound as a novel antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. Modifications to the oxadiazole ring and aromatic substituents can significantly influence biological activity. For example:

ModificationEffect on Activity
Substituting methoxy groupsIncreased lipophilicity and cellular uptake
Altering the length of the alkyl chainAffects binding affinity to target enzymes

Research has shown that specific substitutions can enhance selectivity towards cancer cells while minimizing effects on normal cells .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents on Oxadiazole Propanamide-Terminal Group Molecular Formula Molecular Weight Key Differences Reference
N-(3,4-Dimethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide 4-Methoxyphenyl 3,4-Dimethoxyphenyl C₂₁H₂₁N₃O₅ 395.44 Reference compound for comparison.
N-(4-Methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide 3-Methoxyphenyl 4-Methoxyphenyl C₁₉H₁₉N₃O₄ 353.38 Methoxy positional isomerism on both aromatic rings.
N-(2,3-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide 3-(Trifluoromethyl)phenyl 2,3-Dimethylphenyl C₂₀H₁₈F₃N₃O₂ 389.38 Trifluoromethyl group enhances lipophilicity and metabolic stability.
N-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-5-nitrophenyl)propanamide (15d) N/A (Non-oxadiazole analog) 3,4-Dimethoxyphenyl C₁₇H₁₈N₂O₆ 347.12 Replaces oxadiazole with nitro/hydroxy-substituted phenyl; lower molecular weight.
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinyl)propanamide 3,4-Dimethoxyphenyl 3-Pyridinyl C₁₈H₁₇N₅O₄ 375.36 Pyridinyl terminal group introduces basicity and potential for π-π interactions.

Physicochemical Properties

  • Molecular Weight and Solubility: The reference compound (MW 395.44) is heavier than most analogs due to multiple methoxy groups. The trifluoromethyl analog (MW 389.38) exhibits higher stability and lipophilicity, favoring blood-brain barrier penetration .
  • Melting Points: Compound 15d (3,4-dimethoxyphenyl propanamide derivative) melts at 188–190°C, while non-oxadiazole analogs with nitro groups (e.g., 15c) show higher melting points (233–236°C), likely due to stronger intermolecular interactions .

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